Regioisomeric Differentiation: 2,5-Diester vs. 2,2-Geminal Diester Substitution Pattern
Diethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate (CAS 2260787-90-2) positions its two electron-withdrawing ester groups at the 2- and 5-positions of the dihydropyran ring, as opposed to the geminal 2,2-substitution pattern of isomer CAS 24588-58-7. This regiochemical difference directly impacts calculated physicochemical properties: the 2,2-isomer exhibits a computed density of 1.156 g/cm³ and calculated boiling point of 265.5 °C at 760 mmHg, with a flash point of 109.8 °C and refractive index of 1.472 . While analogous computed data for the 2,5-isomer are not publicly available in authoritative databases as of this writing, the structural divergence between 2,5-vicinal and 2,2-geminal ester placement fundamentally alters local electron density distribution on the diene system, which governs regioselectivity in hetero-Diels-Alder cycloadditions [1]. Mass spectrometric studies on structurally related dihydropyran gem-diesters confirm that the 2,2-geminal diester architecture uniquely enables retro-Diels-Alder fragmentation pathways, a feature dependent on the geminal relationship of the ester groups [2].
| Evidence Dimension | Substitution pattern and computed physicochemical properties |
|---|---|
| Target Compound Data | 2,5-Diester substitution (CAS 2260787-90-2); MW 228.24 g/mol; computed physicochemical data not publicly catalogued |
| Comparator Or Baseline | Diethyl 3,6-dihydro-2H-pyran-2,2-dicarboxylate (CAS 24588-58-7); MW 228.24 g/mol; density 1.156 g/cm³ (calc.); bp 265.5 °C at 760 mmHg (calc.); flash point 109.8 °C (calc.); refractive index 1.472 (calc.) |
| Quantified Difference | Regioisomeric: ester groups at C2 and C5 (target) vs. both at C2 (comparator); distinct mass spectrometric fragmentation behavior documented for gem-diester class |
| Conditions | Computed properties from ChemBlink database; mass spectrometry data from NSTL/SLUB Dresden retrospective analysis of dihydropyran gem-diesters |
Why This Matters
The 2,5-substitution pattern avoids the geminal diester architecture, eliminating retro-Diels-Alder mass spectral fragmentation and altering cycloaddition regioselectivity—critical for researchers designing synthetic routes where pericyclic selectivity determines product distribution.
- [1] Domingo, L. R.; Aurell, M. J.; Pérez, P.; Contreras, R. Quantitative characterization of the local electrophilicity of organic molecules: Understanding the regioselectivity on Diels-Alder reactions. Journal of Physical Chemistry A, 2002. View Source
- [2] NSTL Retrospective Data Service Platform. Mass spectrometric analysis of 2-substituted dihydropyran gem-diesters: retro-Diels-Alder fragmentation identified. SLUB Dresden Katalog. View Source
